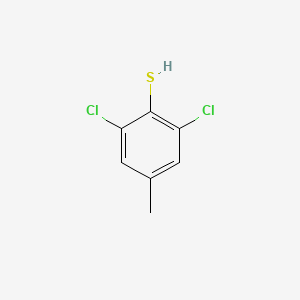

2,6-Dichloro-4-methylthiophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLBSMCTOSMFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2,6 Dichloro 4 Methylthiophenol

Established Synthetic Pathways for 2,6-Dichloro-4-methylthiophenol

Traditional synthetic routes rely on robust and well-understood reactions, including direct halogenation of a substituted thiophenol, or the introduction of the thiol group onto a pre-functionalized dichlorinated aromatic ring.

A primary and direct method for synthesizing this compound involves the electrophilic chlorination of 4-methylthiophenol (also known as p-thiocresol). In this approach, the starting material already contains the required methyl and thiol groups at the 1,4-positions. The thiol (-SH) and methyl (-CH₃) groups are both ortho-, para-directing activators. Since the para position relative to the methyl group is occupied by the thiol, and vice versa, the incoming electrophiles (chlorine) are directed to the positions ortho to both groups, which are positions 2 and 6.

Care must be taken during this reaction, as thiols are susceptible to oxidation, which can lead to the formation of disulfide byproducts. Therefore, chlorinating agents milder than chlorine gas (Cl₂), such as sulfuryl chloride (SO₂Cl₂), are often preferred in a suitable inert solvent like a halogenated hydrocarbon.

Table 1: Representative Conditions for Direct Halogenation

| Precursor | Chlorinating Agent | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| 4-Methylthiophenol | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane or Carbon Tetrachloride | 0°C to room temperature | Reaction must be protected from moisture; stoichiometry is critical to prevent over-chlorination. |

An alternative and highly reliable strategy involves the introduction of the thiol group onto a pre-existing 2,6-dichloro-4-methyl aromatic scaffold. The most common precursor for this route is 2,6-dichloro-4-methylaniline (B1232004). The synthesis proceeds via a diazotization reaction, followed by decomposition of the resulting diazonium salt in the presence of a sulfur-containing nucleophile.

This process, known generally as the Leuckart thiophenol reaction, involves two main steps:

Diazotization: 2,6-dichloro-4-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form the corresponding 2,6-dichloro-4-methylbenzenediazonium salt. wikipedia.org The formation of this diazonium salt from the specified aniline (B41778) has been documented in the synthesis of other derivatives. prepchem.com

Thiolation: The diazonium salt is then reacted with a sulfur source. A common reagent is potassium ethyl xanthate. The resulting xanthate ester is subsequently hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the target thiophenol.

Table 2: Representative Conditions for Thiolation via Diazotization

| Step | Precursor | Reagents | Solvent | Temperature | Intermediate/Product |

|---|---|---|---|---|---|

| 1. Diazotization | 2,6-Dichloro-4-methylaniline | NaNO₂, HCl(aq) | Water/Acid | 0-5 °C | 2,6-Dichloro-4-methylbenzenediazonium chloride |

| 2. Thiolation | Diazonium Salt Intermediate | 1. Potassium Ethyl Xanthate 2. NaOH (hydrolysis) | Water | 50-70 °C (decomposition), then reflux (hydrolysis) | This compound |

Beyond the primary methods, other multi-step sequences can be devised. One notable example is the Newman-Kwart rearrangement, which transforms phenols into the corresponding thiophenols. nih.gov This strategy would begin with 2,6-dichloro-4-methylphenol (B86849), a compound accessible through the direct chlorination of 4-methylphenol. google.comgoogle.com

The key steps are:

Formation of a Thiocarbamate: The precursor, 2,6-dichloro-4-methylphenol, is reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) in the presence of a base to form an O-aryl thiocarbamate.

Rearrangement: The O-aryl thiocarbamate is heated to a high temperature (typically >200 °C), causing it to isomerize to the more thermodynamically stable S-aryl thiocarbamate.

Hydrolysis: The S-aryl thiocarbamate is hydrolyzed with a strong base (e.g., NaOH or KOH) to liberate the final this compound.

This pathway is particularly useful when the direct chlorination of the thiophenol is problematic or when the corresponding phenol (B47542) is a more readily available starting material.

Novel and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign processes. These include the use of catalysis and continuous flow technologies.

Modern cross-coupling reactions offer a powerful method for C-S bond formation. Copper-catalyzed Ullmann-type couplings are particularly relevant for the synthesis of aryl thiols from aryl halides. researchgate.netorganic-chemistry.org This approach could be applied to synthesize this compound from a halogenated precursor like 2,6-dichloro-4-iodotoluene.

In a typical protocol, the aryl iodide is reacted with a simple sulfur source, such as sodium sulfide (B99878) (Na₂S) or thiourea, in the presence of a copper catalyst. organic-chemistry.orgorganic-chemistry.org The use of ligands can enhance the reaction's efficiency and substrate scope. This method avoids the use of stoichiometric and often toxic reagents common in older methods.

Table 3: Representative Conditions for Copper-Catalyzed Thiolation

| Precursor | Sulfur Source | Catalyst System | Solvent | Temperature | Key Advantages |

|---|---|---|---|---|---|

| 2,6-Dichloro-4-iodotoluene | Na₂S·9H₂O | CuI or Cu powder | DMSO or DMF | 90-120 °C | Good functional group tolerance; direct use of simple sulfur sources. |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in safety, efficiency, and scalability over traditional batch processing. While a specific flow synthesis for this compound is not prominently documented, the established pathways contain steps that are ideally suited for this technology.

For instance, the diazotization of 2,6-dichloro-4-methylaniline involves a thermally unstable diazonium salt intermediate. In a flow reactor, precise temperature control and short residence times can minimize the risk of uncontrolled decomposition. Similarly, direct chlorination is often highly exothermic. A flow process allows for superior heat exchange, preventing temperature spikes and reducing the formation of byproducts. A conceptual flow setup would involve pumping the precursor and reagent streams into a T-mixer, followed by passage through a temperature-controlled reactor coil to ensure consistent reaction conditions and safer handling of hazardous intermediates.

Sustainable Reagent Development

The development of sustainable synthetic routes is a key focus in modern chemistry. For the precursors of this compound, several methods exist, with varying degrees of sustainability.

For the synthesis of 2,6-dichloro-4-methylphenol , a common industrial method involves the direct chlorination of p-cresol (B1678582) (4-methylphenol) google.comgoogle.com. While effective, this method often uses chlorine gas, which poses handling and environmental risks. A patent describes a process for preparing high-purity 2,6-dichloro-4-methylphenol by chlorinating 4-methylphenol and subsequently treating the product with a reductant google.com. Another approach involves the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid orgsyn.org. More sustainable alternatives could involve the use of solid chlorinating agents or catalytic systems that minimize waste. For instance, processes that allow for the recycling of solvents, such as methanol (B129727) or toluene, have been proposed for related compounds, which reduces the environmental footprint patsnap.com.

The synthesis of 4-methylthiophenol (p-thiocresol) can also be approached from a sustainability perspective. A patented method describes its preparation from 4-methyl benzenesulfonamide (B165840) and ammonium (B1175870) formate, which are less hazardous than traditional reagents google.com. This method boasts good yields and high chemo-selectivity. Another approach involves the reaction of phenol with dimethyl disulfide in the presence of a strong acid like H₂SO₄ researchgate.net. While this method is effective, the use of strong acids presents its own environmental and safety challenges. A potentially greener route for converting phenols to thiophenols is the Newman-Kwart rearrangement. This multi-step process involves converting the precursor phenol (in this case, 2,6-dichloro-4-methylphenol) into an O-arylthiocarbamate, which then undergoes thermal rearrangement to the more stable S-arylthiocarbamate, followed by hydrolysis or reduction to yield the desired thiophenol researchgate.net. This pathway avoids harsh reagents and can be highly efficient for sterically hindered phenols.

Table 1: Comparison of Synthetic Routes for Precursors

| Precursor | Starting Material(s) | Reagents | Key Features | Sustainability Aspect | Reference(s) |

| 2,6-Dichloro-4-methylphenol | p-Cresol | Cl₂ gas | High yield, industrial method | Use of hazardous Cl₂ gas | google.comgoogle.com |

| 2,6-Dichloro-4-methylphenol | 2,6-Dichlorophenol (B41786) | Nitric acid, then reducing agent | Multi-step laboratory synthesis | Use of strong acids and potentially hazardous reducing agents | patsnap.comgoogle.com |

| 4-Methylthiophenol | 4-Methyl benzenesulfonamide | Ammonium formate | High chemo-selectivity, good yield | Avoids strong acids, uses less hazardous reagents | google.com |

| 4-Methylthiophenol | Phenol, Dimethyl disulfide | H₂SO₄ | Simple, high yield | Involves use of strong acid | researchgate.net |

| Thiophenols from Phenols | Phenol derivative | N,N-dimethylthiocarbamoyl chloride, then heat, then LiAlH₄ | Newman-Kwart Rearrangement | Avoids harsh direct thionation reagents | researchgate.net |

Derivatization and Functionalization Reactions of this compound

The reactivity of this compound is dictated by its three functional components: the aromatic ring, the two chlorine substituents, and the methylthiol group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging. The benzene (B151609) ring is substituted at positions 1, 2, 4, and 6, leaving only positions 3 and 5 available for substitution. The two chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring leah4sci.compressbooks.pub. The methylthio (-SMe) group is generally considered an ortho, para-director. However, in this molecule, the para position is occupied by the methyl group of the parent cresol (B1669610) structure, and the ortho positions are blocked by chlorine atoms.

Nucleophilic Substitution of Halogens

The displacement of aryl halides via nucleophilic aromatic substitution (SNAr) is generally difficult and requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group nih.gov. In this compound, the methylthio group is not a sufficiently strong activating group for SNAr.

However, studies on other dihalogenated aromatic systems show that substitution can be achieved under certain conditions. For instance, in dihalogenated compounds activated by nitro groups, sequential nucleophilic displacement by nucleophiles like phenoxides and thiolates can occur in good yields nih.govclockss.org. The reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols proceeds via an addition-elimination mechanism, demonstrating the susceptibility of activated chloro-substituted heterocycles to nucleophilic attack researchgate.net. For this compound, displacing the chlorine atoms would likely require forcing conditions, such as high temperatures and strong nucleophiles, or the use of a transition metal catalyst.

Modifications at the Thiol Group

The thiol (-SH) or methylthio (-SMe) group is a versatile functional handle for further molecular modification.

S-Alkylation/Arylation: The thiophenol can be deprotonated with a base to form a thiolate, which is a potent nucleophile. This thiolate can react with alkyl halides or other electrophiles to form new thioethers.

Oxidation: The sulfur atom can exist in various oxidation states. Mild oxidation, for example with hydrogen peroxide or a peroxy acid, can convert the thioether to a sulfoxide (B87167) (R-SO-R'). Further oxidation under stronger conditions yields the corresponding sulfone (R-SO₂-R'). These transformations significantly alter the electronic properties of the substituent, with sulfones being strong electron-withdrawing groups.

Thioester Formation: The thiophenol can react with acyl chlorides or carboxylic anhydrides to form thioesters.

Disulfide Formation: Thiophenols can be oxidized under mild conditions to form disulfides (Ar-S-S-Ar), which can be a stable storage form or a reactive intermediate itself.

A relevant synthetic transformation involving this functional group is seen in the Newman-Kwart rearrangement, where a phenolic oxygen is converted to a thiolic sulfur via an O-arylthiocarbamate intermediate researchgate.net.

Metal-Catalyzed Coupling Reactions

The carbon-chlorine bonds in this compound offer sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira couplings researchgate.netethz.ch. Although aryl chlorides are less reactive than the corresponding bromides and iodides, advances in catalyst design, particularly using palladium and nickel with specialized ligands, have enabled their efficient use in C-C and C-heteroatom bond formation nih.gov.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Key Features | Reference(s) |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Forms biaryl structures; tolerant of many functional groups. | researchgate.net |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (alkenyl) | Forms substituted alkenes. | researchgate.net |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (alkynyl) | Forms aryl alkynes. | researchgate.net |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N | Forms arylamines. | researchgate.net |

| C-S Coupling | Thiol | Pd or Ni catalyst, Base | C-S | Forms diaryl sulfides. | researchgate.netnih.gov |

Recent research has highlighted the development of novel methylthiolating agents for the palladium-catalyzed cross-coupling with chloroarenes, demonstrating the feasibility of forming C-SMe bonds on less reactive aryl electrophiles nih.gov. This suggests that the C-Cl bonds in this compound are indeed viable handles for such transformations, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Theoretical and Computational Investigations of 2,6 Dichloro 4 Methylthiophenol

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. For a molecule like 2,6-dichloro-4-methylthiophenol, these investigations would typically employ Density Functional Theory (DFT) methods, which offer a good balance between computational cost and accuracy.

Electronic Structure Analysis

An analysis of the electronic structure would provide deep insights into the stability and reactivity of this compound. Key parameters that would be calculated include the total energy of the optimized molecular geometry, the energies of the frontier molecular orbitals (HOMO and LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For substituted phenols and thiophenols, the nature and position of the substituents (in this case, two chlorine atoms and a methylthio group) would be expected to significantly influence these electronic parameters.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution of electrons in molecular orbitals. researchgate.netsigmaaldrich.com A computational study of this compound would involve the visualization of the HOMO and LUMO. The HOMO, or Highest Occupied Molecular Orbital, represents the region from which an electron is most likely to be donated in a chemical reaction (nucleophilic character). Conversely, the LUMO, or Lowest Unoccupied Molecular Orbital, represents the region most likely to accept an electron (electrophilic character). The spatial distribution of these orbitals on the aromatic ring, the sulfur atom, and the chlorine atoms would be crucial for predicting the sites of electrophilic and nucleophilic attack. For instance, the presence of the electron-donating methylthio group and the electron-withdrawing chlorine atoms would create a complex electronic environment, making MO analysis essential for understanding its reactivity.

Charge Distribution and Reactivity Predictions

The distribution of electron density within the this compound molecule is key to understanding its polarity and intermolecular interactions. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be performed to calculate the partial atomic charges on each atom. These calculations would quantify the electron-withdrawing effects of the chlorine atoms and the electron-donating or -withdrawing nature of the methylthio and thiol groups.

A Molecular Electrostatic Potential (MEP) map would also be generated. The MEP is a visual representation of the electrostatic potential on the electron density surface of the molecule, indicating regions of positive and negative charge. scispace.com Red-colored regions on an MEP map indicate electron-rich areas (prone to electrophilic attack), while blue-colored regions indicate electron-poor areas (prone to nucleophilic attack). For this molecule, negative potential would be expected around the chlorine atoms and the sulfur atom, while the thiol proton would likely be a site of positive potential.

Table 1: Hypothetical Atomic Charges for this compound

This table would typically be populated with data from a Mulliken or NBO analysis, showing the calculated partial charge on each atom of the molecule. This data is currently unavailable from existing literature.

| Atom | Hypothetical Partial Charge (e) |

| S1 | Data Not Available |

| C1 (ring) | Data Not Available |

| C2 (ring) | Data Not Available |

| Cl1 | Data Not Available |

| C3 (ring) | Data Not Available |

| C4 (ring) | Data Not Available |

| C5 (ring) | Data Not Available |

| Cl2 | Data Not Available |

| C6 (ring) | Data Not Available |

| C (methyl) | Data Not Available |

| H (thiol) | Data Not Available |

| H (methyl) | Data Not Available |

Spectroscopic Property Simulations

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data.

Vibrational Frequency Calculations

Theoretical vibrational analysis, typically performed using the same DFT method as the geometry optimization, predicts the frequencies of the fundamental modes of vibration. These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculations would also provide the intensity of each vibrational mode, aiding in the assignment of experimental spectra. A Potential Energy Distribution (PED) analysis would further allow for the detailed assignment of each calculated frequency to specific molecular motions, such as C-Cl stretching, S-H bending, or aromatic ring deformations. While general vibrational frequencies for similar functional groups are known, specific calculated values for this compound are not present in the literature.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

This table would list the major calculated vibrational frequencies and their assignments. Such data would need to be generated from a dedicated computational study.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| S-H Stretch | Data Not Available |

| C-S Stretch | Data Not Available |

| Aromatic C-H Stretch | Data Not Available |

| C-Cl Stretch (Symmetric) | Data Not Available |

| C-Cl Stretch (Asymmetric) | Data Not Available |

| Aromatic Ring Breathing | Data Not Available |

| CH₃ Rocking | Data Not Available |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, often utilizing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Calculations would be performed on the optimized geometry of this compound, and the resulting magnetic shielding tensors would be converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org The predicted chemical shifts would then be compared with experimental data if available, providing a powerful tool for structure verification. The electronic environment of each proton and carbon atom, as influenced by the chlorine and methylthio substituents, would directly impact their predicted chemical shifts.

Table 3: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound

This table would show the theoretically predicted chemical shifts for each unique hydrogen and carbon atom in the molecule. This information is contingent on a computational study being performed.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (thiol) | Data Not Available | - |

| H (ring) | Data Not Available | - |

| H (methyl) | Data Not Available | - |

| C (C-S) | - | Data Not Available |

| C (C-Cl) | - | Data Not Available |

| C (C-H) | - | Data Not Available |

| C (C-CH₃) | - | Data Not Available |

| C (methyl) | - | Data Not Available |

UV-Vis Absorption Spectrum Modeling

The electronic absorption properties of this compound can be effectively modeled using time-dependent density functional theory (TD-DFT). mdpi.comresearchgate.net This computational approach allows for the prediction of the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com The selection of an appropriate functional, such as B3LYP, and a suitable basis set, like 6-311+G(d,p), is crucial for obtaining results that correlate well with experimental data. mdpi.com

Modeling of the UV-Vis spectrum provides information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. youtube.com These calculations help in understanding the nature of the electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved. researchgate.net For this compound, the presence of the aromatic ring, the sulfur atom with its lone pairs, and the chlorine substituents are all expected to influence the electronic transitions and thus the absorption spectrum.

A hypothetical TD-DFT calculation for this compound in a solvent like methanol (B129727) could yield the following representative data:

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 295 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 260 | 0.08 | HOMO-1 → LUMO (n → π) |

| S0 → S3 | 230 | 0.45 | HOMO → LUMO+1 (π → π*) |

This table is a representative example based on typical TD-DFT calculations for substituted thiophenols and is not based on experimentally verified data for this specific compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, providing a step-by-step understanding of the reaction pathway.

Transition State Analysis for Derivatization

The derivatization of the thiol group in this compound is a common reaction, and transition state analysis can reveal the mechanistic pathway. nih.gov For instance, in a nucleophilic substitution reaction where the thiol acts as a nucleophile, computational methods can locate the transition state structure connecting the reactants and products. The geometry of the transition state provides insights into the bond-forming and bond-breaking processes.

Frequency calculations are performed on the optimized transition state structure to confirm its nature. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency is related to the curvature of the potential energy barrier.

Energy Profiles of Key Reactions

The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted to products. For a hypothetical derivatization reaction of this compound, such as its reaction with an electrophile, the energy profile would show the relative energies of the reactants, transition state, any intermediates, and the products.

Below is a representative energy profile for a hypothetical two-step derivatization reaction:

Energy Profile of a Hypothetical Derivatization Reaction A diagram showing the energy of the system versus the reaction coordinate. The profile shows reactants, a first transition state (TS1), a reactive intermediate, a second transition state (TS2), and the final products, with corresponding activation energies labeled.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

| Products | -12.5 |

This table presents hypothetical energy values for a representative reaction and is not based on specific experimental data for this compound.

Solvent Effects in Reaction Dynamics

The choice of solvent can significantly influence the rate and mechanism of a reaction. nih.gov Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which can be effective in capturing the bulk electrostatic effects of the solvent. acs.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which can play a crucial role in stabilizing transition states or intermediates. acs.org For reactions involving charged or highly polar species, the polarity of the solvent can have a dramatic effect on the energy barrier of the reaction. mdpi.com

Intermolecular Interaction Studies

The non-covalent interactions that this compound can participate in are critical for understanding its physical properties and its interactions in a biological or material context.

Hydrogen Bonding Networks

The thiol group (-SH) of this compound can act as a hydrogen bond donor, and the sulfur atom can act as a hydrogen bond acceptor. Computational studies on thiophenol dimers have shown that S-H···S hydrogen bonds can play a significant role in their self-assembly, in competition with π-stacking interactions. nih.govacs.org

In the case of this compound, the electron-withdrawing nature of the chlorine atoms would be expected to increase the acidity of the thiol proton, potentially strengthening its hydrogen bond donating ability. The sulfur atom, with its lone pairs of electrons, can form hydrogen bonds with suitable donor groups. In the solid state or in concentrated solutions, this molecule could form hydrogen-bonded chains or other networks.

Computational methods can be used to optimize the geometry of these hydrogen-bonded complexes and to calculate their binding energies. The analysis of these interactions provides insight into the strength and nature of the hydrogen bonds.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| S-H···S | 3.5 - 4.0 | 150 - 170 | -1.5 to -3.0 |

| O-H···S | 3.2 - 3.6 | 160 - 180 | -2.0 to -4.0 |

| N-H···S | 3.4 - 3.8 | 155 - 175 | -1.8 to -3.5 |

This table provides typical ranges for hydrogen bond parameters involving sulfur, based on computational studies of related molecules, and is not specific to this compound.

Halogen Bonding Interactions

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region. In the case of this compound, the two chlorine atoms attached to the aromatic ring are potential halogen bond donors. The electrophilicity of these chlorine atoms is enhanced by the electron-withdrawing nature of their attachment to the sp²-hybridized carbon of the phenyl ring.

Theoretical studies on similar halogenated aromatic compounds have shown that these interactions can play a significant role in directing crystal packing and molecular assembly. Computational models, such as Density Functional Theory (DFT), are often employed to investigate the strength and geometry of these bonds. For this compound, it is anticipated that the chlorine atoms could form halogen bonds with various halogen bond acceptors, including Lewis bases such as nitrogen or oxygen atoms in neighboring molecules or solvents.

Quantum-chemical explorations of interactions between organic halogens and other moieties, such as thiophene (B33073), have demonstrated the existence of these interactions, although their strength can be influenced by other factors like Pauli repulsion. nih.gov The presence of the methylthio group at the para position and the hydroxyl group (in the phenol (B47542) form) will electronically influence the aromatic ring, which in turn modulates the electrostatic potential surface and the strength of the halogen bonds formed by the chlorine atoms.

To illustrate the typical characteristics of such interactions, the following table presents hypothetical data based on computational studies of related chlorinated aromatic compounds.

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

| Halogen Bond | Cl | O | 2.8 - 3.2 | -2 to -5 |

| Halogen Bond | Cl | N | 2.9 - 3.4 | -3 to -6 |

| Halogen Bond | Cl | S | 3.2 - 3.6 | -1 to -4 |

| Note: This data is illustrative and based on general findings for similar compounds, not on specific experimental or computational results for this compound. |

π-π Stacking Phenomena

π-π stacking is another critical non-covalent interaction that governs the assembly of aromatic molecules. This interaction arises from the electrostatic and van der Waals forces between the electron clouds of aromatic rings. In this compound, the substituted phenyl ring can engage in π-π stacking with other aromatic systems.

The nature and strength of π-π stacking are highly dependent on the substituents present on the aromatic ring and the relative orientation of the interacting rings. Common geometries include face-to-face, parallel-displaced, and T-shaped (or edge-to-face) arrangements. Computational studies on phenolic systems have revealed that substituents and conformational changes significantly affect the stability of stacked dimers. scirp.org For instance, stacked complexes of phenol and substituted benzenes have been shown to lead to an appreciable decrease in the pKa. researchgate.net

For this compound, the presence of two bulky chlorine atoms at the ortho positions could introduce steric hindrance, potentially favoring a parallel-displaced or T-shaped stacking arrangement over a direct face-to-face geometry. The methylthio group at the para position will also influence the electronic distribution within the π-system, which in turn affects the electrostatic component of the stacking interaction. Studies on 2,6-diarylthiophenols have highlighted the importance of through-space interactions in their stabilization. nih.gov

Quantum mechanical methods are essential for quantifying the energetics of these interactions. The following table provides hypothetical interaction energies and distances for different stacking configurations of aromatic systems similar to this compound, based on data from computational studies.

| Stacking Configuration | Inter-planar Distance (Å) | Lateral Displacement (Å) | Typical Interaction Energy (kcal/mol) |

| Parallel-Displaced | 3.3 - 3.8 | 1.0 - 2.0 | -2.0 to -5.0 |

| T-shaped | 4.5 - 5.5 | N/A | -1.5 to -3.0 |

| Note: This data is illustrative and based on general findings for similar aromatic systems, not on specific experimental or computational results for this compound. |

The interplay of halogen bonding and π-π stacking can lead to complex and well-defined supramolecular architectures. Research on thiophene-based building blocks has shown that these interactions can be synergistic, driving self-assembly processes. rsc.org A comprehensive theoretical investigation of this compound would likely reveal a rich landscape of non-covalent interactions that dictate its solid-state structure and properties.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloro 4 Methylthiophenol and Its Derivatives

High-Resolution NMR Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

A study on para-substituted thiophenols, which are structurally related to 2,6-dichloro-4-methylthiophenol, demonstrated the utility of 1H and 13C NMR spectroscopy in characterizing these compounds. rsc.orgrsc.org The chemical shifts observed in the NMR spectra are highly sensitive to the electronic environment of the nuclei, which is influenced by the nature and position of substituents on the aromatic ring. rsc.orgrsc.org

For this compound, the expected 1H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. The integration of these signals would correspond to the number of protons in each environment. Similarly, the 13C NMR spectrum would provide signals for each unique carbon atom in the molecule, including those in the aromatic ring, the methyl group, and the carbon atom bonded to the sulfur.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | ~7.3 | s | Ar-H |

| 1H | ~3.5 | s | S-H |

| 1H | ~2.4 | s | CH3 |

| 13C | ~138 | s | C-S |

| 13C | ~135 | s | C-Cl |

| 13C | ~130 | s | C-CH3 |

| 13C | ~128 | s | Ar-C |

| 13C | ~21 | s | CH3 |

Multi-Dimensional NMR Techniques

To further refine the structural assignment, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

COSY experiments would reveal correlations between coupled protons, confirming the connectivity of the aromatic protons.

HSQC spectra would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

Solid-State NMR Characterization

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. For thiophenol derivatives, ssNMR could be used to investigate intermolecular interactions, such as hydrogen bonding involving the thiol group, in the solid state.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful method for identifying the functional groups present in a molecule. sfr.caeag.comyoutube.com These techniques probe the vibrational modes of molecules, which are specific to the types of chemical bonds and their arrangement. sfr.caeag.comyoutube.com

Characteristic Band Assignments

In the context of this compound, FTIR and Raman spectra would exhibit characteristic absorption bands corresponding to the various functional groups.

S-H Stretch: A weak to medium absorption band is expected in the region of 2550-2600 cm⁻¹ for the thiol S-H stretching vibration.

C-S Stretch: The C-S stretching vibration typically appears as a weak band in the range of 600-800 cm⁻¹.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Aromatic C=C Stretch: The characteristic aromatic ring stretching vibrations occur in the region of 1400-1600 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibrations for aryl chlorides are typically found in the 1000-1100 cm⁻¹ region.

CH₃ Vibrations: The methyl group will exhibit characteristic symmetric and asymmetric stretching and bending vibrations.

The complementary nature of FTIR and Raman spectroscopy is particularly advantageous. sfr.caeag.comyoutube.com While FTIR is more sensitive to polar bonds, Raman spectroscopy provides stronger signals for symmetric and less polar bonds. sfr.cayoutube.com

| Vibrational Mode | Predicted Frequency Range (cm-1) | Technique |

|---|---|---|

| S-H stretch | 2550-2600 | FTIR, Raman |

| Aromatic C-H stretch | 3000-3100 | FTIR, Raman |

| C-H stretch (methyl) | 2850-3000 | FTIR, Raman |

| Aromatic C=C stretch | 1400-1600 | FTIR, Raman |

| C-Cl stretch | 1000-1100 | FTIR, Raman |

| C-S stretch | 600-800 | Raman |

Conformational Studies

Vibrational spectroscopy can also be utilized to study the conformational isomers of this compound. The orientation of the S-H group relative to the aromatic ring can give rise to different conformers, which may have distinct vibrational frequencies. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify and characterize these conformers.

Mass Spectrometry for Isotopic and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. researchgate.netresearchgate.netkuleuven.be

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature of the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. For a molecule containing two chlorine atoms, the expected isotopic pattern for the molecular ion (M), M+2, and M+4 peaks would be in a ratio of approximately 9:6:1.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable clues about the structure of the molecule. Common fragmentation pathways for thiophenol derivatives include the loss of the thiol proton, the entire thiol group, or cleavage of the C-S bond. researchgate.netresearchgate.netkuleuven.be The presence of the chlorine and methyl substituents will also influence the fragmentation pattern.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

|---|---|---|

| 192 | ~100 (M+, 35Cl2) | Molecular Ion |

| 194 | ~65 (M+2, 35Cl37Cl) | Isotopic Peak |

| 196 | ~10 (M+4, 37Cl2) | Isotopic Peak |

| 159 | Variable | [M-SH]+ |

| 177 | Variable | [M-CH3]+ |

Advanced Spectroscopic Probes for Reaction Monitoring

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopic techniques are powerful tools for investigating the ultrafast dynamic processes that occur in molecules after they absorb light. These methods, operating on timescales from femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s) and longer, allow researchers to track the flow of energy within a molecule and observe the formation of transient intermediate species. For a molecule like this compound, these techniques would be crucial for understanding its photostability, reaction mechanisms, and potential applications in areas like photochemistry.

The general approach involves a "pump-probe" methodology. frontiersin.org An initial laser pulse (the pump) excites the molecule to a higher electronic state. A second, time-delayed laser pulse (the probe) then interrogates the state of the molecule at various intervals after excitation. By varying the delay time between the pump and probe pulses, it is possible to build a "movie" of the molecular dynamics.

Key time-resolved techniques that would be applied to study this compound and its derivatives include:

Femtosecond Transient Absorption (fs-TA) Spectroscopy: This is a cornerstone technique for monitoring excited-state dynamics. frontiersin.org After the pump pulse populates the excited state, the probe pulse measures the absorption of light by the transient species. This can reveal the decay of the initially excited state, the rise of subsequent intermediate states (like triplet states or radical species), and the eventual return to the ground state. The resulting data allows for the determination of lifetimes for each process. For substituted thiophenols, fs-TA can track processes like intersystem crossing (the transition from a singlet to a triplet state) and bond cleavage, such as the S-H bond fission. rsc.org

Time-Resolved Photoelectron Spectroscopy (TRPES): This gas-phase technique provides more detailed information about the electronic structure of the excited states. After the pump pulse, the probe pulse ionizes the molecule. The kinetic energy of the ejected electrons is then measured, which provides a direct map of the energy of the excited electronic states and how they evolve over time. For thiophene (B33073), a related structural motif, TRPES has been used to identify ultrafast decay pathways occurring on the order of tens to hundreds of femtoseconds.

Time-Resolved Infrared (TRIR) Spectroscopy: While transient absorption in the visible and UV regions monitors electronic states, TRIR spectroscopy tracks changes in the vibrational structure of the molecule. This provides detailed structural information about the excited states and any transient chemical species formed. For instance, following photoexcitation of a thiophenol derivative, TRIR could observe the disappearance of the S-H vibrational band, providing direct evidence of S-H bond cleavage.

Expected Research Findings from Hypothetical Studies

If time-resolved spectroscopic studies were performed on this compound, the research would aim to elucidate several key dynamic processes. Based on studies of other halogenated and substituted thiophenols, one could anticipate the following areas of investigation:

Excited State Lifetimes: The primary data would involve the measurement of the lifetime of the first excited singlet state (S₁). For many thiophenols, this lifetime is in the picosecond to nanosecond range. rsc.org The substitution pattern, including the two chlorine atoms and the methylthio group, would be expected to influence this lifetime through electronic and steric effects.

Photodissociation Dynamics: A critical pathway for thiophenols is the cleavage of the S-H bond. Time-resolved studies would determine the timescale and quantum yield of this dissociation. In similar molecules, S-H bond fission can be extremely rapid, occurring on a sub-picosecond timescale. rsc.org The chlorine atoms could influence the potential energy surfaces involved in this bond breaking.

Intersystem Crossing: The efficiency of forming the lowest triplet state (T₁) via intersystem crossing is another crucial parameter. This process is often competitive with fluorescence and dissociation. The heavy chlorine atoms in this compound would be expected to enhance the rate of intersystem crossing due to the heavy-atom effect, which facilitates spin-forbidden transitions.

The tables below are illustrative examples of how data from such hypothetical studies would be presented. The values are representative of what might be found for substituted thiophenols and are not actual experimental data for this compound.

Table 1: Hypothetical Excited-State Lifetimes for this compound in Various Solvents

| Solvent | Excitation Wavelength (nm) | Decay Component τ₁ (ps) | Decay Component τ₂ (ns) | Technique Used |

| Acetonitrile | 266 | 50 | 1.2 | fs-TA |

| Cyclohexane | 266 | 150 | 2.5 | fs-TA |

| Ethanol | 266 | 85 | 1.8 | fs-TA |

This table illustrates how solvent polarity could influence the excited-state decay pathways, with faster non-radiative processes often observed in more polar environments.

Table 2: Hypothetical Quantum Yields for Photophysical Processes of this compound

| Process | Quantum Yield (Φ) | Method of Determination |

| Fluorescence | 0.02 | Steady-State & Time-Resolved Fluorescence |

| S-H Bond Dissociation | 0.40 | Laser Flash Photolysis with Radical Trapping |

| Intersystem Crossing | 0.58 | Laser Flash Photolysis with Triplet Sensitization |

This table shows the partitioning of the excited-state population between the different deactivation channels. The sum of quantum yields for all deactivation pathways from the S₁ state would be unity.

Limited Information Available on the Applications of this compound in Chemical Synthesis and Materials Science

Extensive research has revealed a significant lack of specific data regarding the applications of the chemical compound this compound in the fields of chemical synthesis and materials science. While general synthetic methodologies exist for thiophenol derivatives and their incorporation into various molecular structures and materials, detailed research findings, and specific examples of the utilization of this compound remain largely undocumented in publicly accessible scientific literature.

Consequently, a comprehensive and scientifically accurate article detailing its specific roles as a building block for advanced heterocyclic compounds, an intermediate for complex organic molecules, a monomer for functional polymers, an additive in polymer systems, or a precursor for organic electronic materials cannot be generated at this time. The available information does not provide the necessary depth to fulfill the requirements of the requested article structure.

Further research and publication in the scientific community would be necessary to elaborate on the specific applications and properties of this particular compound.

Applications of 2,6 Dichloro 4 Methylthiophenol in Chemical Synthesis and Materials Science

Contributions to Catalysis and Ligand Design

The unique electronic and steric properties of 2,6-dichloro-4-methylthiophenol, arising from the presence of two electron-withdrawing chlorine atoms ortho to the thiol group and an electron-donating methylthio group at the para position, suggest its potential as a versatile building block in catalysis.

Thiophenols and their derivatives are widely recognized for their ability to act as ligands for a variety of transition metals. The sulfur atom in the thiol group possesses lone pairs of electrons that can coordinate to a metal center, forming stable metal-thiolate complexes. The properties of the resulting catalyst are significantly influenced by the electronic nature of the substituents on the aromatic ring.

In the case of this compound, the two chlorine atoms would exert a strong electron-withdrawing inductive effect, which could modulate the electron density on the sulfur atom and, consequently, the properties of the resulting metal complex. This could lead to transition metal catalysts with unique reactivity and selectivity. While no specific transition metal complexes of this compound are reported, the synthesis of related substituted thiophenol-metal complexes is well-established. For instance, copper-catalyzed methods are employed for the synthesis of various aryl thiols from aryl iodides and a sulfur source. organic-chemistry.org This suggests that this compound could, in principle, be used to synthesize novel transition metal catalysts. The steric hindrance provided by the two ortho-chloro substituents could also play a crucial role in controlling the coordination environment around the metal center, potentially leading to highly selective catalysts.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. While there is no direct report of this compound being used as an organocatalyst, the chemistry of thiophenols suggests potential avenues for its application. The thiol group can participate in various catalytic cycles, for example, through the formation of key intermediates in Michael additions or other conjugate addition reactions. The acidic nature of the thiol proton, enhanced by the electron-withdrawing chlorine atoms, could also be exploited in acid-catalyzed reactions.

Applications in Agrochemical and Industrial Synthesis

Chlorinated aromatic compounds are important structural motifs in a wide range of agrochemicals and industrial products. The specific substitution pattern of this compound makes it a potential precursor for such molecules.

Many commercial pesticides, herbicides, and fungicides contain chlorinated phenyl rings. The synthesis of these complex molecules often involves the use of simpler, functionalized building blocks. For instance, substituted thiophenols are known to be important intermediates in the production of various agrochemicals. google.com A patent describes the preparation of substituted thiophenols for use in the synthesis of fungicides and herbicides. google.com While this patent does not specifically mention this compound, the general routes described could potentially be adapted for its use.

The synthesis of the related compound, 2,6-dichloro-4-methylphenol (B86849), is described in several patents, highlighting the industrial interest in this substitution pattern. google.comgoogle.com This phenol (B47542) could potentially be converted to the corresponding thiophenol, further indicating the plausibility of this compound as a synthetic intermediate.

The reactivity of the thiol group allows for a variety of chemical transformations, making this compound a potential precursor for a range of industrial chemicals. For example, thiophenols can be alkylated to form thioethers or oxidized to form disulfides, both of which are classes of compounds with diverse industrial applications. The presence of the chlorine and methylthio groups could impart specific properties, such as thermal stability or biological activity, to the final products.

The synthesis of related dichlorinated methyl-substituted compounds is documented, such as 2,6-dichloro-4-methylnicotinonitrile, which is used as an intermediate in the production of agrochemicals and other industrial chemicals. This further supports the potential of the 2,6-dichloro-4-methylphenyl scaffold in industrial synthesis.

Environmental Transport and Transformation of 2,6 Dichloro 4 Methylthiophenol

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For 2,6-dichloro-4-methylthiophenol, these pathways primarily include photolysis, hydrolysis, and oxidation-reduction reactions.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In aqueous and atmospheric environments, this compound can undergo direct and indirect photolysis. Direct photolysis involves the absorption of light by the molecule itself, leading to its excitation and subsequent decomposition. The presence of the aromatic ring and the sulfur atom suggests potential absorption of solar radiation.

Indirect photolysis is often a more significant degradation pathway and is facilitated by the presence of photosensitizers in the environment, such as dissolved organic matter (DOM) and nitrate (B79036) ions. nih.govnih.gov These substances absorb light and produce reactive oxygen species (ROS), including hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then attack and degrade the this compound molecule. nih.gov For instance, studies on the photo-sensitized degradation of 4-chlorothiophenol (B41493) using Fenton's reagent (a source of hydroxyl radicals) have demonstrated the effectiveness of such oxidative processes. researchgate.net The degradation rate of similar chlorinated compounds is significantly accelerated in the presence of light and photosensitizers. nih.govresearchgate.net The proposed mechanism for the photolytic degradation of chlorinated thiophenols often involves the cleavage of the carbon-sulfur bond and the dechlorination of the aromatic ring.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis is influenced by the nature of the chemical bonds present. Thioether linkages, such as the one in the methylthio group, are generally more resistant to hydrolysis than ester or amide bonds. acs.orgnih.gov

Oxidation-reduction (redox) reactions play a crucial role in the transformation of many organic pollutants. The sulfur atom in this compound is in a reduced state and is susceptible to oxidation. Strong oxidizing agents, such as those generated in advanced oxidation processes (AOPs) like the photo-Fenton reaction, can readily oxidize the thiol group. researchgate.net Studies on the oxidation of 2,6-dichlorophenol (B41786) by ferrate(VI) have shown that the reaction follows second-order kinetics and is pH-dependent, with faster degradation at lower pH. researchgate.net The degradation of 2,6-dichlorophenol by various advanced oxidation processes has been shown to be effective, leading to dechlorination and ring-opening. researchgate.netnih.gov

The oxidation of thiol groups can also be mediated by certain chemicals, such as 2,6-dichlorophenol indophenol, which has been used to study the oxidation of thiol groups in biological systems. acs.orgresearchgate.net In the environment, naturally occurring oxidizing agents can contribute to the transformation of this compound. Conversely, under anaerobic conditions, reductive dechlorination of the aromatic ring can occur, a process observed in the degradation of other chlorinated aromatic compounds. nih.gov

| Parameter | Condition | Observation for Analogous Compounds | Reference |

| Photodegradation | With Fenton's Reagent | Effective degradation of 4-chlorothiophenol | researchgate.net |

| Oxidation | With Ferrate(VI) | Second-order rate constant for 2,6-dichlorophenol at pH 8.23 is 265.14 ± 14.10 M⁻¹·s⁻¹ | researchgate.net |

| Hydrolysis | pH-dependent | Hydrolysis of lactone rings in camptothecin (B557342) analogues is pH-dependent. | nih.gov |

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a major pathway for the environmental degradation of many synthetic chemicals.

The microbial degradation of this compound in soil, sediment, and water is expected to be a key process in its environmental fate. The rate and extent of biodegradation are influenced by factors such as the microbial population present, nutrient availability, temperature, and pH. nih.govcabidigitallibrary.org

Microorganisms have demonstrated the ability to degrade a wide range of aromatic sulfur compounds. nih.govnih.govjuniperpublishers.com The degradation of thiophenols can proceed through various metabolic pathways. For chlorinated aromatic compounds, the presence of chlorine atoms can make the compound more resistant to biodegradation. nih.gov However, many microbial species have evolved the enzymatic machinery to dehalogenate and degrade these compounds. nih.govresearchgate.net The initial steps in the microbial degradation of chlorinated phenols often involve dechlorination, which can occur either aerobically or anaerobically. nih.gov The methylthio group can also be a target for microbial enzymes, potentially leading to its oxidation or cleavage from the aromatic ring. Studies on the degradation of thiophene (B33073) derivatives have shown that microorganisms can metabolize the sulfur-containing ring. dtu.dknih.gov

| Microorganism Type | Degradation Capability | Observed Metabolites/Pathways for Analogous Compounds | Reference |

| Bacteria | Degradation of aromatic sulfur compounds | Phenylthio acetates are more readily transformed than phenylsulfonyl acetates. | nih.gov |

| Fungi | Degradation of chlorinated pesticides | Endosulfan (B1671282) sulfate (B86663) from endosulfan degradation. | researchgate.net |

| Anaerobic Bacteria | Dechlorination of chlorinated hydroquinones | Reductive dechlorination. | nih.gov |

The specific biochemical reactions involved in the degradation of this compound are catalyzed by enzymes produced by microorganisms. Key enzyme families involved in the breakdown of aromatic and sulfur-containing compounds include oxidoreductases (such as monooxygenases and dioxygenases), hydrolases, and transferases. frontiersin.orgnih.gov

For chlorinated aromatic compounds, dehalogenases play a critical role in removing chlorine atoms from the aromatic ring, which is often a crucial initial step for further degradation. nih.gov The sulfur atom in the methylthio group can be targeted by various enzymes. For example, monooxygenases can oxidize the sulfur to a sulfoxide (B87167) and then to a sulfone, making the compound more water-soluble and potentially less toxic. nih.gov Thiol-S-methyltransferases are enzymes that can be involved in the metabolism of thiol compounds. researchgate.net The degradation of the aromatic ring itself typically proceeds through the action of dioxygenases, which introduce hydroxyl groups onto the ring, leading to ring cleavage and subsequent metabolism through central metabolic pathways. nih.gov The study of enzymes involved in the degradation of thiophene-based polyesters has identified cutinases as effective biocatalysts. frontiersin.org

| Enzyme Class | Function | Relevance to this compound Degradation | Reference |

| Monooxygenases/Dioxygenases | Incorporation of oxygen atoms | Oxidation of the methylthio group and hydroxylation of the aromatic ring for cleavage. | nih.gov |

| Dehalogenases | Removal of halogen atoms | Dechlorination of the aromatic ring. | nih.gov |

| Hydrolases (e.g., Cutinases) | Cleavage of ester bonds | While not directly applicable to the thioether bond, demonstrates enzymatic activity on sulfur-containing polymers. | frontiersin.org |

| Thiol-S-methyltransferases | Transfer of methyl groups to thiols | Potential involvement in the metabolism of the methylthio group. | researchgate.net |

Insufficient Information to Generate Article

The conducted searches did not yield detailed research findings on its environmental persistence, mobility in soil, adsorption and desorption characteristics in soils and sediments, or its leaching potential in aquatic systems. Furthermore, specific analytical methodologies for the extraction, pre-concentration, and chromatographic or spectrometric detection of this compound in environmental matrices could not be located.

While general information on related classes of compounds, such as chlorophenols and organosulfur pesticides, is available, this information is not directly applicable to this compound and would not allow for the creation of a scientifically accurate and detailed article as per the user's stringent requirements. The absence of specific data, including the quantitative data needed for the requested data tables, makes it impossible to fulfill the request without resorting to speculation and extrapolation from other compounds, which would compromise the scientific integrity of the article.

Therefore, due to the lack of available research and data specifically on this compound in the context of the provided outline, this request cannot be fulfilled at this time.

Advanced Analytical Methodologies for Detection and Quantification of 2,6 Dichloro 4 Methylthiophenol

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures. It allows for the isolation of the target analyte, 2,6-Dichloro-4-methylthiophenol, from other compounds in a sample, which is critical for accurate measurement. env.go.jp

Gas chromatography is a primary technique for analyzing volatile and semi-volatile compounds. For thiophenols, analysis often involves a derivatization step, such as methylation, to improve chromatographic behavior and detection sensitivity. nih.gov The resulting methylated derivative is then analyzed by GC. Highly selective and sensitive equipment, such as a gas chromatograph coupled with a mass spectrometer (GC/MS), is the instrumental method of choice for this type of analysis. env.go.jpcdc.gov

Selective detectors are crucial for enhancing sensitivity and reducing interference:

Mass Spectrometry (MS): Provides the highest degree of confidence in identification by analyzing the mass-to-charge ratio of the compound and its fragments. It is the preferred method for confirming the presence of the analyte. cdc.gov

Electron Capture Detector (ECD): This detector is exceptionally sensitive to halogenated compounds, making it well-suited for detecting the two chlorine atoms on the this compound molecule.

Flame Photometric Detector (FPD): An FPD operating in sulfur-selective mode can specifically target the methylthio group, significantly increasing selectivity and sensitivity for sulfur-containing compounds. cdc.gov The detection limit can be substantially reduced by using a sulfur-selective FPD instead of a less specific detector. cdc.gov

Table 1: Representative Gas Chromatography (GC) Parameters

| Parameter | Example Condition | Purpose |

| Technique | GC-MS/MS after methylation | Enhances volatility and provides high selectivity and sensitivity. nih.gov |

| Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of analytes. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | 60°C initial, ramp to 300°C | Separates compounds based on their boiling points and column interactions. |

| Carrier Gas | Helium | Inert gas that moves the sample through the column. |

| Detector | Mass Spectrometer (MS), Electron Capture (ECD), or Flame Photometric (FPD) | Provides sensitive and selective detection of the target analyte. cdc.gov |

High-Performance Liquid Chromatography (HPLC) with UV-Vis or MS Detection

High-Performance Liquid Chromatography is a versatile method suitable for compounds that may not be volatile enough for GC or that are analyzed in a liquid matrix. For thiophenols, which can be prone to reactivity, HPLC is a robust alternative. nih.gov A common approach is reverse-phase HPLC, where a polar mobile phase is used with a nonpolar stationary phase. sielc.com

HPLC with UV-Vis Detection: this compound absorbs ultraviolet light due to its aromatic structure. An HPLC system with a UV-Vis detector can quantify the compound by measuring its absorbance at a specific wavelength.

HPLC with Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides enhanced selectivity and sensitivity, which is particularly useful for complex samples. sielc.com For MS-compatible methods, acids like formic acid are often used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com In some cases, derivatization with a fluorescent tag can be used to achieve very low detection limits with a fluorescence detector. nih.gov

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Example Condition | Reference |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile and water with a formic acid modifier | sielc.com |

| Detection | Mass Spectrometry (MS) or UV-Vis | sielc.com |

| Application | Suitable for separation and quantification in liquid samples. | sielc.com |

Ion Chromatography Applications

While not typically used for the direct analysis of the parent molecule, ion chromatography (IC) is a powerful technique for analyzing its degradation products. huji.ac.il If this compound breaks down, it can release its chlorine and sulfur atoms as inorganic ions. IC can be used to quantify the resulting chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻) ions. This analysis often involves the complete decomposition of the organic sample via methods like oxygen-flask combustion before the aqueous solution is injected into the ion chromatograph. huji.ac.il

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine two or more analytical methods, provide enhanced separation and detection capabilities, making them indispensable for the analysis of complex mixtures containing trace amounts of target analytes like this compound.

GC-MS/MS for Trace Analysis

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace analysis of volatile and semi-volatile organic compounds. thermofisher.com It offers high selectivity and sensitivity by utilizing multiple reaction monitoring (MRM), which minimizes matrix interference. nih.gov

A hypothetical GC-MS/MS method for this compound could involve the following parameters, extrapolated from methods for similar compounds:

| Parameter | Example Value/Condition |

| Gas Chromatograph | |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined from the mass spectrum of this compound |

| Product Ions (m/z) | To be determined from the fragmentation pattern of the precursor ion |

| Collision Energy | To be optimized for each transition |

This table presents hypothetical parameters based on methods for analogous compounds and requires experimental optimization for this compound.

LC-MS/MS for Non-Volatile Species

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of non-volatile, polar, or thermally labile compounds. mdpi.com For phenolic compounds, reversed-phase chromatography is commonly employed. LC-MS/MS also utilizes MRM for selective and sensitive quantification, which is particularly beneficial when dealing with complex matrices. nih.gov

While a specific LC-MS/MS method for this compound is not documented, a method for the simultaneous assessment of various thiol compounds involved derivatization followed by separation on a C18 reversed-phase column with gradient elution. nih.gov This approach achieved excellent linearity and low limits of detection. nih.gov Another study on a semi-synthetic phenolic antioxidant, 2,6-diisobornyl-4-methylphenol, utilized a C8 column with an isocratic mobile phase.

A potential LC-MS/MS method for this compound could be developed based on these principles:

| Parameter | Example Value/Condition |

| Liquid Chromatograph | |

| Column | C18 or C8 reversed-phase, e.g., 100 mm x 2.1 mm, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized to separate the analyte from matrix components |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Ion Source Parameters | Optimized for the analyte |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined from the mass spectrum of this compound |

| Product Ions (m/z) | To be determined from the fragmentation pattern of the precursor ion |

| Collision Energy | To be optimized for each transition |

This table presents hypothetical parameters based on methods for analogous compounds and requires experimental optimization for this compound.

GC-IRD (Infrared Detection)

Gas chromatography-infrared detection (GC-IRD) provides structural information based on the absorption of infrared radiation by the eluted compounds. This technique can be particularly useful for differentiating isomers that may have similar mass spectra. While GC-IRD is less common than GC-MS, it can be a valuable tool for the unambiguous identification of compounds. The analysis of aromatic sulfur compounds has been performed using GC with sulfur-specific detectors like sulfur chemiluminescence detection (SCD), which could be complemented by GC-IRD for structural confirmation. nih.govshimadzu.com The infrared spectrum would provide characteristic absorption bands for the functional groups present in this compound, such as the S-H, C-S, C-Cl, and aromatic C-H and C=C stretching vibrations.

Sample Preparation and Matrix Effects in Analytical Measurements

Effective sample preparation is a critical step to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances that can affect the accuracy and precision of the analysis. researchgate.netpjoes.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of analytes from liquid samples. The choice of sorbent is crucial for achieving high recovery and efficient cleanup. For phenolic compounds, various sorbents have been utilized, including polymeric and anion-exchange resins. researchgate.netmdpi.com A study on the determination of thiophenols in industrial wastewater employed a modified mixed-mode cation-exchange (MCX) cartridge for SPE. nih.gov For chlorinated phenols, SPE is a common sample preparation step in EPA methods. thermofisher.com

The optimization of an SPE method for this compound would involve selecting an appropriate sorbent and optimizing parameters such as sample pH, loading and elution flow rates, and the type and volume of the elution solvent.

Liquid-Liquid Extraction (LLE) is a traditional and effective method for extracting analytes from aqueous samples into an immiscible organic solvent. The efficiency of LLE depends on the partition coefficient of the analyte between the two phases. youtube.com Optimization of LLE involves the selection of a suitable extraction solvent, adjustment of the aqueous phase pH to ensure the analyte is in its neutral form for better extraction into the organic solvent, and optimization of the solvent-to-sample ratio and extraction time. For phenolic compounds, derivatization prior to LLE can enhance extraction efficiency.

Matrix Interference Mitigation Strategies

Matrix effects, which can cause signal suppression or enhancement in mass spectrometry-based methods, are a significant challenge in trace analysis. sepscience.comresearchgate.net Several strategies can be employed to mitigate these effects:

Effective Sample Cleanup: Thorough sample preparation using techniques like SPE or LLE is the first line of defense against matrix effects. chromatographyonline.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components can significantly reduce interference. myadlm.org

Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective way to compensate for matrix effects, as it experiences similar signal suppression or enhancement. myadlm.org

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects. mdpi.com

Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal. nih.gov

Instrumental Approaches: Modern mass spectrometers are equipped with technologies designed to reduce matrix interference at the ion source. sepscience.com

By carefully selecting and optimizing both the sample preparation and the instrumental analysis techniques, it is possible to develop robust and reliable methods for the detection and quantification of this compound in various complex matrices.

Development of Novel Sensor Technologies

The detection and quantification of substituted phenolic compounds such as this compound are of significant interest due to their potential environmental persistence and toxicity. While specific sensor technologies for this compound are not extensively documented in publicly available research, significant progress has been made in the development of advanced analytical methodologies for the broader classes of chlorophenols and thiophenols. These advancements in electrochemical and optical sensor technologies provide a strong foundation for the future development of sensors tailored to this compound.

Electrochemical Sensors for Environmental Monitoring

Electrochemical sensors have emerged as a powerful tool for the environmental monitoring of phenolic compounds due to their potential for on-site, real-time analysis, high sensitivity, and cost-effectiveness. utah.edu The development of these sensors for chlorophenols, a class of compounds structurally related to this compound, has seen considerable research.

A common approach involves the modification of working electrodes with various nanomaterials to enhance their electrocatalytic activity and sensitivity. For instance, screen-printed carbon electrodes (SPCEs) modified with single-wall carbon nanotubes (SWCNTs) and poly(3,4-ethylenedioxythiophene) (PEDOT) have demonstrated enhanced electron transfer properties and a rapid response for the detection of phenol (B47542), 4-chlorophenol, 2,4-dichlorophenol, and 2,4,6-trichlorophenol. nih.gov The combination of the high conductivity of PEDOT and the electrocatalytic properties of SWCNTs leads to improved sensing capabilities. nih.gov

Molecularly imprinted polymers (MIPs) represent another promising avenue for creating selective electrochemical sensors. rsc.orgrsc.org MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional groups to the target analyte. rsc.org This "lock-and-key" mechanism imparts high selectivity to the sensor. Researchers have successfully developed MIP-based electrochemical sensors for the detection of various chlorophenols in water samples. rsc.org These sensors often utilize a glassy carbon electrode (GCE) modified with nanocomposites, such as those containing zinc oxide (ZnO) and gold nanoparticles (GNP), to further improve sensitivity and electrochemical responsiveness. rsc.org

The performance of these electrochemical sensors is typically evaluated based on their linear detection range and limit of detection (LOD). utah.edu The following table summarizes the performance of various electrochemical sensors for the detection of different chlorophenols.

| Analyte | Electrode Modification | Linear Range | Limit of Detection (LOD) | Reference |

| 4-Chlorophenol | GCE/ZnO/GNP/MIP | - | - | rsc.org |